![molecular formula C14H9ClN2O4S2 B2516137 2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid CAS No. 929853-97-4](/img/structure/B2516137.png)
2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound indicates the presence of a sulfonyl group attached to an amino group at the 2-position of the benzothiazole, with a chlorophenyl group further enhancing its chemical complexity. The carboxylic acid functionality at the 6-position contributes to its reactivity and potential for further chemical transformations.
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various methods. One approach involves the reaction of 2-aminothiophenol with aromatic aldehydes using camphor sulfonic acid as a catalyst in aqueous ethanol at room temperature, which provides a general method for synthesizing 2-arylbenzothiazoles . Another study describes the preparation of amino 4-chloro benzothiazole from 2-chloro phenyl thiourea and sulfuryl chloride with a high yield, indicating the importance of reaction conditions such as solvent, material proportions, temperature, and time . These methods could potentially be adapted for the synthesis of the compound by introducing the appropriate functional groups at the required positions on the benzothiazole ring.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The substitution pattern on the benzothiazole core, such as the sulfonyl group and the chlorophenyl group in the compound of interest, can significantly influence its electronic properties and reactivity. The presence of a carboxylic acid group is likely to contribute to the acidity and potential for forming salts or esters .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substitution pattern. For instance, treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid yields sulfonyl chlorides, which can further react with water, alcohols, and amines to give sulfonic acids, esters, and amides . This suggests that the compound could also participate in similar reactions, allowing for the introduction of different functional groups or the formation of derivatives through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of electronegative groups such as chloro and sulfonyl groups can affect the compound's polarity, solubility, and reactivity. The carboxylic acid group is expected to increase the compound's solubility in polar solvents and provide acidic properties. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents and their interactions within the molecule .
Scientific Research Applications
Antimicrobial Studies
2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. For example, Patel and Agravat (2009, 2011) synthesized pyridine derivatives from 2-amino-substituted benzothiazoles, demonstrating considerable antibacterial activity against various bacterial strains (Patel & Agravat, 2009) (Patel, Agravat, & Shaikh, 2011). Similarly, Chavan and Pai (2007) reported the synthesis of N-substituted-3-chloro-2-azetidinones from 2-amino benzothiazole-6-carboxylic acid, exhibiting good to moderate antibacterial activity against various microorganisms (Chavan & Pai, 2007).
Chemical Synthesis and Transformations
Dushamov et al. (2020) explored the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to yield 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, demonstrating the chemical versatility of these compounds (Dushamov et al., 2020). Thomas, Gupta, and Gupta (2003) synthesized 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol from a related benzothiazole compound, further illustrating the potential for diverse chemical transformations (Thomas, Gupta, & Gupta, 2003).
Fluorescence and Sensing Applications
Nakane et al. (2018) designed a sulfonic acid-substituted benzothiazole as a solid-state fluorescent chromic molecule, showcasing the potential application of these compounds in sensing devices for biologically important molecules (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018). Bodke, Shankerrao, and Harishkumar (2013) synthesized novel quinoline derivatives incorporating benzothiazole, which exhibited fluorescence, indicating their utility as fluorescent probes (Bodke, Shankerrao, & Harishkumar, 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-1,3-benzothiazole-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O4S2/c15-9-2-4-10(5-3-9)23(20,21)17-14-16-11-6-1-8(13(18)19)7-12(11)22-14/h1-7H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKANJHRRLLLPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


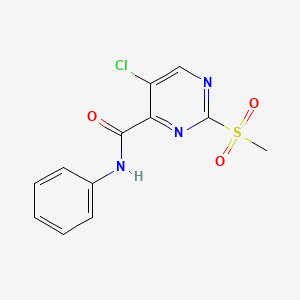
![3-(2,5-Dimethyl-phenyl)-2-thioxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2516058.png)
![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)
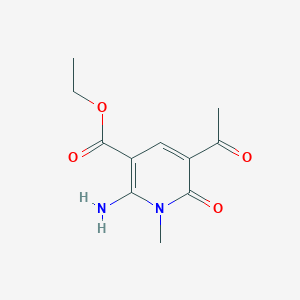
![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)
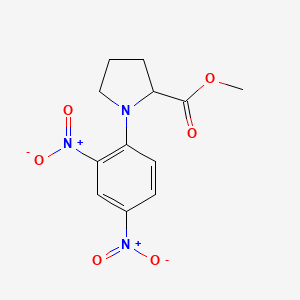
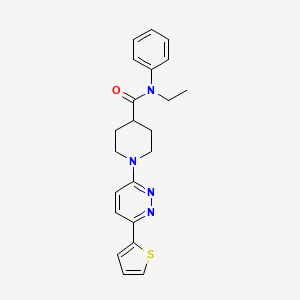
![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)
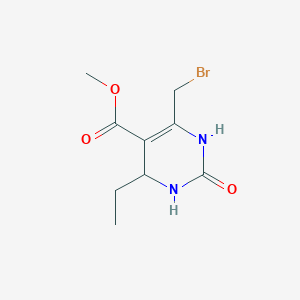

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)
![2-({[1-(Ethoxycarbonyl)piperidin-4-yl]carbamoyl}(methyl)amino)acetic acid](/img/structure/B2516075.png)
